molecular formula C17H20N2O5S B4389303 N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide

N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide

Cat. No.: B4389303
M. Wt: 364.4 g/mol
InChI Key: YWISFKMFFTXJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules. The presence of both ethoxy and methoxy groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: This compound shares the methoxyphenylacetamide structure but lacks the sulfonamide group.

    N-(4-methoxyphenyl)-2-methoxyacetamide: Similar in structure but with different substitution patterns on the aromatic ring.

Uniqueness

N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide is unique due to the presence of both ethoxy and methoxy groups along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-24-17-8-6-5-7-14(17)19-25(21,22)13-9-10-16(23-3)15(11-13)18-12(2)20/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWISFKMFFTXJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.